1,3-Dioxoisoindolin-2-yl 1-methylcyclobutanecarboxylate
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Overview
Description
1,3-Dioxoisoindolin-2-yl 1-methylcyclobutanecarboxylate is an organic compound characterized by a unique structure that includes a dioxoisoindoline moiety and a cyclobutanecarboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl 1-methylcyclobutanecarboxylate typically involves the cyclization of isoindoline derivatives with cyclobutanecarboxylate esters. One common method includes the reaction of isoindoline-1,3-dione with 1-methylcyclobutanecarboxylic acid under dehydrating conditions to form the desired product. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, and a base like triethylamine to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the synthesis. Solvent selection and purification steps are also critical to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxoisoindolin-2-yl 1-methylcyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxoisoindoline moiety into more reactive intermediates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the isoindoline or cyclobutanecarboxylate moieties.
Scientific Research Applications
1,3-Dioxoisoindolin-2-yl 1-methylcyclobutanecarboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of polymers, dyes, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1,3-Dioxoisoindolin-2-yl 1-methylcyclobutanecarboxylate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit or activate enzymes by binding to their active sites. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, which are crucial for its activity.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate
- 1,3-Dioxoisoindolin-2-yl 3-methylpentanoate
- 1,3-Dioxoisoindolin-2-yl 4-methylhexanoate
Uniqueness
Compared to these similar compounds, 1,3-Dioxoisoindolin-2-yl 1-methylcyclobutanecarboxylate is unique due to the presence of the cyclobutanecarboxylate group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Biological Activity
Chemical Identity
1,3-Dioxoisoindolin-2-yl 1-methylcyclobutanecarboxylate is a synthetic compound with the molecular formula C14H13NO4 and a molecular weight of 259.26 g/mol. It is classified under the CAS number 2248326-94-3. The compound features a unique structure that may contribute to its biological activity, particularly in pharmacological contexts.
Physical Properties
Currently, detailed physical properties such as density, boiling point, and melting point are not available in the literature. However, the molecular structure indicates potential interactions that could be explored in biological systems.
The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets, including enzymes and receptors. The dioxoisoindoline moiety is known for its ability to modulate enzyme activity, potentially serving as an inhibitor or modulator in biochemical pathways.
Pharmacological Potential
Research on similar compounds suggests that derivatives of isoindoline can exhibit a range of biological activities:
- Antitumor Activity : Compounds with isoindoline structures have shown promise in cancer therapy due to their ability to induce apoptosis in cancer cells.
- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial effects against various pathogens.
- Neuroprotective Effects : Certain isoindoline derivatives have been studied for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with other isoindoline derivatives:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
1,3-Dioxoisoindole | C9H7NO2 | Antitumor, Antimicrobial |
1-Methylisoquinoline | C10H9N | Neuroprotective |
1,3-Dioxoisoindolin-2-yl methyl carbonate | C20H14N2O10 | Anticancer |
This table highlights how variations in structure can lead to diverse biological activities.
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 1-methylcyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-14(7-4-8-14)13(18)19-15-11(16)9-5-2-3-6-10(9)12(15)17/h2-3,5-6H,4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLDWOYZEFZLJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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